molecular formula C23H21N5O5 B2620757 N-(4-methoxyphenyl)-2-{[(3-methoxyphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1226450-02-7

N-(4-methoxyphenyl)-2-{[(3-methoxyphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2620757
CAS No.: 1226450-02-7
M. Wt: 447.451
InChI Key: UHFRTAMPEKOYMP-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine family, characterized by a fused triazole and pyridine core. Its structure includes two methoxyphenyl substituents: a 4-methoxyphenyl group at the N-position and a 3-methoxyphenyl carbamoyl methyl moiety at the 2-position.

Properties

IUPAC Name

2-[2-(3-methoxyanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5/c1-32-18-9-7-16(8-10-18)25-22(30)15-6-11-20-26-28(23(31)27(20)13-15)14-21(29)24-17-4-3-5-19(12-17)33-2/h3-13H,14H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFRTAMPEKOYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{[(3-methoxyphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through nucleophilic substitution reactions using methoxyphenyl halides and suitable nucleophiles.

    Formation of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of the intermediate compound with isocyanates or carbamoyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under appropriate conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound’s ability to interact with specific enzymes and receptors makes it a valuable tool for studying biochemical pathways and mechanisms. It can be used in assays to investigate enzyme inhibition or activation.

Medicine

The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound’s chemical properties make it suitable for use in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its stability and reactivity are advantageous in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[(3-methoxyphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can modulate biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related analogs, focusing on core scaffolds, substituents, synthesis, and biological activity.

Structural Analogs

Compound Name / ID Core Structure Key Substituents Biological Activity Source
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 4- and 3-methoxyphenyl, carboxamide Unknown (structural similarity suggests antimalarial/kinase inhibition potential)
N-(4-methoxyphenyl)-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide [1,2,4]Triazolo[4,3-a]pyridine 3-(methylsulfanyl)phenyl instead of 3-methoxyphenyl Unreported, but sulfanyl groups may enhance lipophilicity
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide [1,2,4]Triazolo[4,3-a]pyridine Sulfonamide, fluorobenzyl Antimalarial (IC₅₀ = 2.24 µM)
5-(4-Methoxyphenyl)-3,8-diphenyl-N-[5-(4-chlorophenyl)-4-imino-7-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-3(4H)-yl]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Pyrrolo-thiazolo-pyrimidine 4-methoxyphenyl, chlorophenyl Unreported; complex core may target enzymes
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide Dihydropyridine Methoxyphenyl, thioether Unreported; dihydropyridines often modulate ion channels

Key Observations:

  • Activity Correlation : Sulfonamide-containing analogs () exhibit antimalarial activity, suggesting that the carboxamide in the target compound could be optimized for similar targets (e.g., falcipain-2 protease) .

Physicochemical Properties

  • Methoxy Groups: The dual methoxy substituents likely enhance solubility in polar solvents (e.g., DMF, ethanol) compared to halogenated analogs (). However, excessive lipophilicity from the carbamoyl methyl group may require formulation optimization .
  • IR/NMR Data : While absent for the target compound, related pyridine-carboxamides () show C=O stretches at ~1590 cm⁻¹ and aromatic C-H stretches at ~2977 cm⁻¹, which are expected to align with the target’s functional groups .

Biological Activity

N-(4-methoxyphenyl)-2-{[(3-methoxyphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the triazole class, characterized by a five-membered ring with three nitrogen atoms. The presence of methoxy groups and a carboxamide moiety enhances its solubility and biological activity. The molecular formula is C19H20N4O3C_{19}H_{20}N_4O_3, and its structure can be represented as follows:

\text{N 4 methoxyphenyl 2 3 methoxyphenyl carbamoyl methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide}

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. A study highlighted that triazole derivatives demonstrated effective activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . This suggests that this compound could potentially serve as a lead compound in developing new antimicrobial agents.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. One study reported that certain triazole compounds inhibited tumor necrosis factor-alpha (TNF-α) production in human promyelocytic cells, suggesting anti-inflammatory and anticancer potential . The structure-activity relationship (SAR) analysis revealed that modifications in the triazole ring could enhance cytotoxic effects against cancer cell lines.

The proposed mechanisms of action for triazole compounds include:

  • Enzyme Inhibition : Triazoles can act as enzyme inhibitors affecting pathways critical for microbial growth or cancer cell proliferation.
  • DNA Interaction : Some derivatives may interact with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Certain triazoles induce oxidative stress in cancer cells, contributing to their cytotoxic effects.

Study 1: Antimicrobial Efficacy

In a recent study, a series of triazole derivatives were synthesized and tested against multi-drug resistant bacterial strains. Among them, the compound with structural similarities to this compound exhibited the highest antibacterial activity with an MIC of 0.5 μg/mL against Pseudomonas aeruginosa .

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of triazole derivatives on breast cancer cell lines. The results indicated that specific modifications in the side chains significantly enhanced the cytotoxicity of these compounds. The lead compound showed an IC50 value of 15 μM after 48 hours of treatment .

Q & A

Basic: How is the compound’s structural integrity validated after synthesis?

Methodological Answer:
Structural validation typically involves a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm).
    • 13C NMR confirms carbonyl carbons (e.g., 3-oxo triazolo-pyridine at ~170 ppm) and carboxamide linkages.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ calculated for C24H21N5O5: 484.1615).
  • X-ray Crystallography (if crystals are obtainable): Resolves bond angles and spatial arrangement of substituents .

Basic: What are the primary synthetic routes for this compound?

Methodological Answer:
Synthesis involves multi-step protocols:

Core Formation: Cyclocondensation of pyridine precursors with carbamoyl methyl groups under acidic conditions (e.g., acetic acid, 80°C).

Functionalization:

  • Methoxy groups: Introduced via Ullmann coupling or nucleophilic substitution on halogenated intermediates.
  • Triazolo ring: Constructed using [1,2,4]-triazole precursors with nitrene insertion reactions.

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:
Contradictions often arise from dynamic rotational barriers or solvent effects:

  • Variable Temperature NMR: Reduces signal splitting by identifying temperature-dependent conformational changes.
  • Deuterated Solvent Screening: Compare spectra in DMSO-d6 vs. CDCl3 to assess hydrogen bonding or aggregation.
  • 2D NMR (COSY, HSQC): Resolves overlapping peaks by correlating proton-proton or proton-carbon interactions (e.g., distinguishing triazolo H-2 from pyridine H-6) .

Advanced: What strategies optimize bioavailability given its low solubility?

Methodological Answer:
Improving solubility without compromising activity:

  • Salt Formation: React with HCl or sodium acetate to generate ionizable forms.
  • Co-crystallization: Use co-formers like succinic acid to enhance dissolution rates.
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) on methoxy or carboxamide moieties.
  • In Silico Modeling: Predict logP and solubility via software like Schrödinger’s QikProp, prioritizing substituents with lower hydrophobicity .

Basic: What in vitro assays are used for initial biological screening?

Methodological Answer:
Standard assays include:

  • Kinase Inhibition: ADP-Glo™ assay for IC50 determination against kinases (e.g., EGFR, VEGFR).
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC50 values.
  • Metabolic Stability: Microsomal incubation (human liver microsomes) to measure half-life (t1/2) .

Advanced: How do electronic effects of substituents influence bioactivity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

Substituent Electronic Effect Impact on IC50 (EGFR)
4-MethoxyphenylElectron-donating (+M)0.45 µM
3-NitrophenylElectron-withdrawing (-M)>10 µM (inactive)
3-MethoxyModerate +M1.2 µM
  • Mechanism: Electron-donating groups enhance π-π stacking with kinase active sites. Nitro groups disrupt binding via steric hindrance .

Advanced: How to address discrepancies between in vitro and in vivo efficacy?

Methodological Answer:
Common causes and solutions:

  • Metabolic Degradation: Use CYP450 inhibitors (e.g., ketoconazole) in vivo to prolong activity.
  • Poor Tissue Penetration: Formulate as nanoparticles (PLGA-based) for targeted delivery.
  • Species Variability: Validate in multiple models (e.g., murine vs. zebrafish xenografts) .

Basic: What computational tools predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate interactions with kinase ATP-binding pockets (PDB ID: 1M17).
  • Molecular Dynamics (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories.
  • Pharmacophore Modeling (MOE): Identify critical H-bond acceptors (e.g., carboxamide O) and hydrophobic regions .

Advanced: How to design fluorescent probes for target engagement studies?

Methodological Answer:

  • Probe Synthesis: Introduce dansyl or BODIPY fluorophores via amide coupling at the pyridine C-6 position.
  • Validation:
    • Fluorescence Polarization: Measure binding to recombinant kinases.
    • Confocal Microscopy: Localize probes in live cells (e.g., COS-7) .

Basic: What are critical stability parameters under storage conditions?

Methodological Answer:

  • Thermal Stability: TGA/DSC shows decomposition >200°C.
  • Photostability: Store in amber vials; UV-Vis monitoring (λmax 320 nm) detects degradation.
  • Hygroscopicity: Dynamic vapor sorption (DVS) reveals <5% moisture uptake at 75% RH .

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